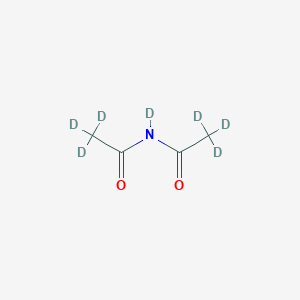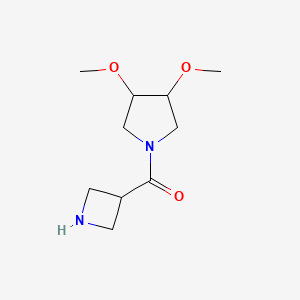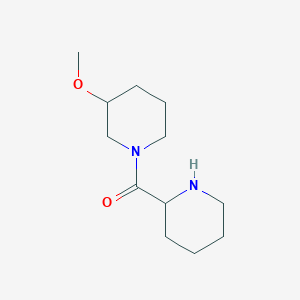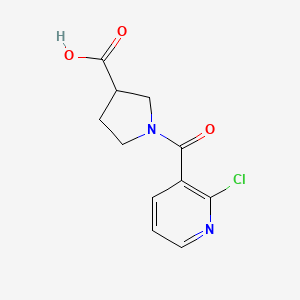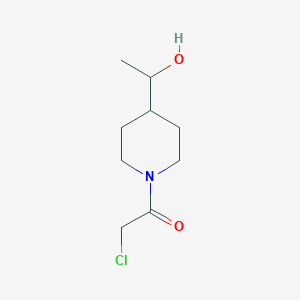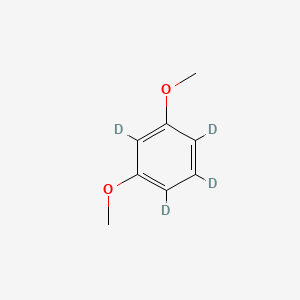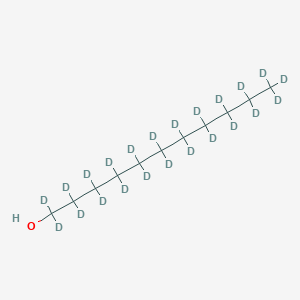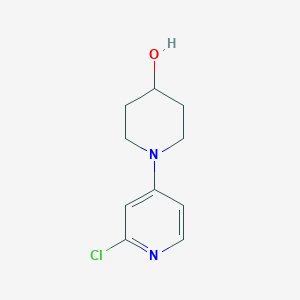
1-(2-Chloropyridin-4-yl)piperidin-4-ol
Übersicht
Beschreibung
“1-(2-Chloropyridin-4-yl)piperidin-4-ol” is a chemical compound that has a complex molecular structure . It is part of the piperidine derivatives, which are known for their wide variety of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it belongs to the class of organic compounds known as phenylpiperidines . These compounds contain a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Piperidine, einschließlich „1-(2-Chloropyridin-4-yl)piperidin-4-ol“, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie .
Anwendungen in der Krebstherapie
Piperidin-Derivate werden als Antikrebsmittel eingesetzt . Die spezifische Rolle von „this compound“ in diesem Zusammenhang müsste durch weitere Forschung geklärt werden.
Antivirene Anwendungen
Piperidin-Derivate werden auch als antivirale Mittel eingesetzt . Es ist möglich, dass „this compound“ in diesem Bereich Anwendung finden könnte.
Antimalaria-Anwendungen
Piperidin-Derivate wurden bei der Entwicklung von Antimalariamitteln eingesetzt . „this compound“ könnte möglicherweise in diesem Zusammenhang verwendet werden.
Antimikrobielle und Antimykotische Anwendungen
Piperidin-Derivate sind bekannt für ihre antimikrobiellen und antimykotischen Eigenschaften . „this compound“ könnte auch in diesen Bereichen Potenzial haben.
Antihypertensive Anwendungen
Piperidin-Derivate wurden als Antihypertensiva eingesetzt . Es ist möglich, dass „this compound“ in diesem Bereich eingesetzt werden könnte.
Analgetische und entzündungshemmende Anwendungen
Piperidin-Derivate sind bekannt für ihre analgetischen und entzündungshemmenden Eigenschaften . „this compound“ könnte auch in diesen Bereichen Potenzial haben.
Anti-Alzheimer-Anwendungen
Piperidin-Derivate wurden bei der Entwicklung von Medikamenten gegen Alzheimer eingesetzt . „this compound“ könnte möglicherweise in diesem Zusammenhang verwendet werden.
Zukünftige Richtungen
Piperidine derivatives, including “1-(2-Chloropyridin-4-yl)piperidin-4-ol”, have a wide range of applications in the field of drug discovery due to their diverse biological activities . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVYFXREIJCSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


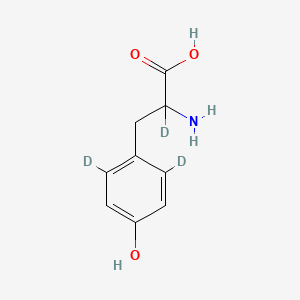
![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
![(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474419.png)
